Product packaging for 3-(4-Fluoro-2-methyl-benzyl)-piperidine(Cat. No.:CAS No. 955315-13-6)

3-(4-Fluoro-2-methyl-benzyl)-piperidine

Cat. No.: B3059206
CAS No.: 955315-13-6
M. Wt: 207.29 g/mol
InChI Key: OUTZXTYZSUFMEO-UHFFFAOYSA-N
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Description

Contextualization within Substituted Piperidine (B6355638) Chemistry and Fluorinated Organic Compounds.

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals, agrochemicals, and natural products. nih.govajchem-a.comscientificupdate.comnih.gov Its prevalence stems from the piperidine ring's ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, to a molecule. The development of efficient and cost-effective methods for synthesizing substituted piperidines is a significant focus of modern organic chemistry. nih.govajchem-a.com

The incorporation of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to modulate a compound's biological activity and pharmacokinetic profile. scientificupdate.comnih.govresearchgate.net Fluorine's high electronegativity and small size can influence factors like metabolic stability, lipophilicity, and binding affinity to biological targets. researchgate.net The strategic placement of fluorine atoms can lead to enhanced efficacy and a more favorable safety profile. scientificupdate.com The synthesis of fluorinated piperidines, therefore, represents a confluence of two powerful strategies in drug discovery. scientificupdate.comnih.gov

Overview of Structural Features and Derivatives Containing the 3-(4-Fluoro-2-methyl-benzyl)-piperidine Moiety.

The core structure of this compound features a piperidine ring substituted at the 3-position with a benzyl (B1604629) group. This benzyl group is further functionalized with a fluorine atom at the 4-position and a methyl group at the 2-position of the phenyl ring.

Key Structural Features:

FeatureDescription
Piperidine Ring A saturated six-membered heterocycle containing one nitrogen atom. It serves as a versatile scaffold in medicinal chemistry. nih.govajchem-a.com
Benzyl Group A phenyl group attached to a CH2 group, providing a linker between the piperidine and phenyl rings.
Fluorine Atom Located at the para-position of the phenyl ring, it can significantly influence the electronic properties and metabolic stability of the molecule. scientificupdate.comresearchgate.net
Methyl Group Situated at the ortho-position of the phenyl ring, it adds steric bulk and can affect the molecule's conformation and interaction with biological targets.

A number of derivatives incorporating the this compound moiety have been synthesized for research purposes. These derivatives often involve modifications to the piperidine nitrogen or other positions on the rings to explore structure-activity relationships.

Table of Selected Derivatives:

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound955315-13-6C13H18FN207.29
This compound hydrochloride1172955-97-3C13H19ClFN243.75
(R)-3-(4-Fluoro-2-methylphenyl)piperidineNot AvailableC12H16FN193.26
1'-(3-fluoro-2-methylbenzyl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamideNot AvailableC22H34FN3O2391.5

Historical Development and Emerging Research Significance in Chemical Biology.

While the specific historical development of this compound is not extensively documented in readily available literature, its emergence is intrinsically linked to the broader advancements in the synthesis of substituted piperidines and the increasing use of fluorine in drug design. nih.govscientificupdate.com The synthesis of such compounds has been facilitated by the development of novel catalytic methods and synthetic strategies. nih.gov

The research significance of this moiety lies in its potential as a building block for the creation of novel bioactive molecules. The combination of the piperidine scaffold, known for its presence in numerous biologically active compounds, with the modulating effects of fluorine and a methyl-substituted benzyl group, offers a rich chemical space for exploration. ajchem-a.comscientificupdate.com Piperidine-containing compounds have been investigated for a wide range of biological activities, including anticancer and anti-Alzheimer's properties. ajchem-a.comnih.gov The specific substitution pattern of this compound provides a unique combination of steric and electronic properties that can be exploited in the design of targeted therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18FN B3059206 3-(4-Fluoro-2-methyl-benzyl)-piperidine CAS No. 955315-13-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(4-fluoro-2-methylphenyl)methyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN/c1-10-7-13(14)5-4-12(10)8-11-3-2-6-15-9-11/h4-5,7,11,15H,2-3,6,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUTZXTYZSUFMEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)CC2CCCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70588820
Record name 3-[(4-Fluoro-2-methylphenyl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955315-13-6
Record name 3-[(4-Fluoro-2-methylphenyl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 3 4 Fluoro 2 Methyl Benzyl Piperidine

Stereoselective and Enantioselective Synthesis Approaches

Achieving enantiomeric purity is critical for the development of chiral drug candidates. Enantioselective approaches to 3-substituted piperidines typically involve either constructing the ring from chiral building blocks, separating enantiomers via chiral chromatography, or employing biocatalytic resolutions and asymmetric catalysis. thieme-connect.com

Asymmetric hydrogenation is a powerful tool for establishing stereocenters during the synthesis of the piperidine (B6355638) ring. While the direct asymmetric hydrogenation of simple substituted pyridines has seen limited success with modest enantioselectivities, strategies involving the reduction of activated pyridine (B92270) derivatives have proven more effective. acs.org

One prominent method is the catalytic asymmetric hydrogenation of N-iminopyridinium ylides. acs.orgnih.gov This approach provides access to enantioenriched substituted piperidines by optimizing the electronic properties of the catalyst through ligand modification. acs.orgnih.gov The process involves the hydrogenation of the dihydropyridine (B1217469) intermediate to a tetrahydropyridine (B1245486), a critical step to prevent decomposition and ensure high yields. acs.org Subsequent N-N bond cleavage yields the desired piperidine derivative. acs.org

Another advanced strategy is the rhodium-catalyzed dearomatization-hydrogenation (DAH) process of fluoropyridine precursors. This one-pot method enables the highly diastereoselective formation of substituted all-cis-(multi)fluorinated piperidines. nih.gov The reaction typically employs a rhodium-carbene catalyst with a borane (B79455) reagent like pinacol (B44631) borane (HBpin) under a hydrogen atmosphere. springernature.com This process is sensitive to moisture, requiring dry reagents and solvents to prevent deactivation of the catalytic cycle. springernature.com

Table 1: Asymmetric Hydrogenation Approaches for Piperidine Synthesis

Method Substrate Type Catalyst System (Example) Key Features
N-Iminopyridinium Ylide Hydrogenation N-acyliminopyridinium ylides Iridium-based catalyst with modified ligands Provides good enantiomeric excesses; reactivity enhanced by ligand optimization. acs.orgnih.gov
Dearomatization-Hydrogenation (DAH) Fluoropyridines Rhodium-carbene catalyst with HBpin One-pot process; highly diastereoselective for all-cis products. nih.govspringernature.com

| Reductive Heck Reaction | Phenyl pyridine-1(2H)-carboxylate | [Rh(cod)(OH)]₂ / (S)-Segphos | Provides access to a wide variety of enantioenriched 3-substituted piperidines. thieme-connect.comresearchgate.net |

Diastereoselective cyclization offers a route to polysubstituted piperidines by controlling the relative stereochemistry of multiple chiral centers created during ring formation.

A notable method is the visible-light-driven radical silylative cyclization of aza-1,6-dienes. researchgate.netnih.gov This atom-economical process uses an organic dye photosensitizer to initiate a 6-exo-trig cyclization, leading to densely functionalized piperidines. The diastereoselectivity is influenced by the substitution pattern of the olefin, with Density Functional Theory (DFT) calculations suggesting that the stereochemical outcome is directed by the transition state conformation of the forming piperidine ring. researchgate.netnih.gov

A modular (5+1) cyclization approach has also been developed for the de novo synthesis of N-(hetero)aryl piperidines. acs.org This protocol utilizes a diastereoselective reductive amination/aza-Michael reaction sequence, allowing for the rapid construction of complex polysubstituted piperidine systems from readily available amines and carbonyl compounds. acs.org DFT calculations indicate that the high diastereoselectivity is guided by a facially selective protonation of a water-coordinated enol intermediate. acs.org

Table 2: Diastereoselective Cyclization Strategies

Method Precursors Catalyst/Reagent Stereochemical Control
Visible-Light Silylative Cyclization Aza-1,6-dienes Eosin Y (photocatalyst), Hydrosilane Achieves high cis-stereoselectivity based on olefin geometry and transition state conformation. researchgate.netnih.gov

| Modular (5+1) Cyclization | Heterocyclic amines, Carbonyl electrophiles | Reductive amination conditions | A water-coordinated enol intermediate directs facially selective protonation for high diastereoselectivity. acs.org |

Kinetic resolution is a key technique for separating enantiomers from a racemic mixture. This method can be applied to piperidine intermediates to isolate a single enantiomer. A demonstrated approach involves the kinetic resolution of N-Boc-spirocyclic 2-arylpiperidines using the chiral base combination of n-BuLi and (+)-sparteine. rsc.org This deprotonation reaction achieves high enantiomeric ratios, allowing for the preparation of highly enantioenriched piperidines that can be further functionalized without losing enantiopurity. rsc.org While the specific substrate differs, the principle of using a chiral base to selectively react with one enantiomer in a racemic mixture is a viable strategy for obtaining the desired enantiomer of 3-(4-Fluoro-2-methyl-benzyl)-piperidine.

General Synthetic Routes and Reaction Conditions for the this compound Core

The construction of the this compound scaffold can be achieved through several general synthetic pathways that build the core structure.

Nucleophilic substitution is a fundamental transformation in organic synthesis that can be applied to form the C-C bond between the piperidine ring and the benzyl (B1604629) group. A plausible route involves the reaction of a pre-formed 3-metalated piperidine derivative (acting as a nucleophile) with 4-fluoro-2-methylbenzyl halide (as the electrophile). Alternatively, a piperidine derivative with a suitable leaving group at the 3-position could undergo substitution by a 4-fluoro-2-methylbenzyl organometallic reagent.

The synthesis of the piperidine ring itself can also be accomplished via double nucleophilic substitution. For example, a suitably functionalized acyclic precursor containing two leaving groups can react with a primary amine, such as benzylamine (B48309), to form the heterocyclic ring. whiterose.ac.uk

The dearomatization of pyridine precursors followed by hydrogenation is a direct and efficient strategy for synthesizing substituted piperidines. whiterose.ac.uknih.gov This approach transforms readily available, flat aromatic pyridines into sp³-rich piperidine structures. chemrxiv.org

A robust method involves the rhodium-catalyzed dearomatization-hydrogenation of fluoropyridines, which proceeds in a one-pot fashion to deliver all-cis-substituted fluorinated piperidines with high diastereoselectivity. nih.gov This process effectively overcomes common issues like catalyst poisoning and hydrodefluorination that can hinder the hydrogenation of fluorinated N-heterocycles. springernature.com

Additionally, iridium(III)-catalyzed ionic hydrogenation has emerged as a powerful method for the reduction of pyridines to piperidines. chemrxiv.org This technique is notable for its tolerance of highly reduction-sensitive functional groups, including halogens (like fluorine), nitro groups, and alkenes. The reaction proceeds with low catalyst loadings and can be scaled effectively, yielding the final piperidine product as a stable piperidinium (B107235) salt. chemrxiv.org Metal-free dearomatization using reagents like amine borane can also selectively reduce N-substituted pyridines to dihydropyridine intermediates, which can then be fully saturated in a subsequent hydrogenation step. nih.gov

Table 3: Dearomatization-Hydrogenation Methods for Piperidine Synthesis

Method Pyridine Precursor Catalyst/Reagent Key Advantages
Rhodium-Catalyzed DAH Fluoropyridines Rhodium-carbene complex / HBpin One-pot, highly diastereoselective for cis-products, avoids hydrodefluorination. nih.govspringernature.com
Iridium(III)-Catalyzed Ionic Hydrogenation Multi-substituted pyridines Iridium(III) complex Tolerates sensitive functional groups (F, Br, NO₂, etc.), scalable, low catalyst loading. chemrxiv.org

| Metal-Free Dearomatization | N-substituted pyridines | Amine borane | Mild and selective reduction to dihydropyridines, which can be further hydrogenated. nih.gov |

Reductive Amination Protocols for Piperidine Ring Construction

Reductive amination is a cornerstone of amine synthesis and a powerful tool for the construction of the piperidine ring. consensus.app This methodology typically involves the condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine without the need for isolating the intermediate.

For the synthesis of 3-substituted piperidines, intramolecular reductive amination of δ-amino aldehydes or ketones is a common strategy. A plausible pathway to the this compound scaffold could involve a precursor such as a 5-amino-3-(4-fluoro-2-methyl-benzyl)pentanal. Upon exposure to a reducing agent, the terminal aldehyde and the primary amine would cyclize to form a cyclic imine (a tetrahydropyridine derivative), which is then immediately reduced to the final piperidine ring.

Alternatively, a double reductive amination approach using a suitable dicarbonyl compound can be employed. nih.gov For instance, a 1,5-dicarbonyl substrate could react with an amine source, like ammonia (B1221849) or a primary amine, to form the heterocyclic ring in a single step. Key reagents and conditions for such transformations are summarized in the table below.

Reagent/CatalystRoleTypical Conditions
Sodium cyanoborohydride (NaBH₃CN)Reducing agentMildly acidic (pH ~6) to favor iminium ion reduction over carbonyl reduction.
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)Reducing agentNon-protic solvents (e.g., DCE, THF); mild and selective.
H₂/Palladium on Carbon (Pd/C)Reducing agentCatalytic hydrogenation; can be performed in a one-pot fashion with imine formation. researchgate.net
H₂/Raney NickelReducing agentCatalytic hydrogenation, often under pressure.

This method's versatility allows for the incorporation of various substituents, making it a valuable strategy for creating libraries of piperidine derivatives.

Palladium-Catalyzed Synthetic Routes

Palladium catalysis offers a robust set of tools for C-C and C-N bond formation, providing alternative and often more direct routes to complex molecules like this compound.

A convenient and efficient method for preparing 3-benzylpiperidines involves a two-step, one-pot sequence starting from pyridine-3-carboxaldehyde. researchgate.net In this approach, a Grignard reagent, such as (4-fluoro-2-methylphenyl)magnesium bromide, is added to the aldehyde to form an aryl-3-pyridyl-methanol intermediate. This intermediate is then subjected to a palladium-catalyzed reaction that achieves both deoxygenation of the benzylic alcohol and complete saturation of the pyridine ring in a single hydrogenation step. researchgate.net

Another powerful palladium-catalyzed strategy is the Suzuki-Miyaura cross-coupling reaction. This could be hypothetically applied by coupling an N-protected 3-boronylpiperidine derivative with 4-fluoro-2-methylbenzyl bromide. Conversely, an N-protected 3-halopiperidine could be coupled with (4-fluoro-2-methylphenyl)boronic acid. The success of such routes depends on the stability and availability of the respective piperidine precursors. researchgate.net

The table below outlines common components used in such palladium-catalyzed reactions.

Catalyst/LigandReaction TypeCommon Substrates
Pd(OAc)₂ / PPh₃Suzuki, HeckAryl halides, boronic acids, alkenes
PdCl₂(dppf)Suzuki CouplingAryl halides, boronic acids
Pd/CHydrogenation/DeoxygenationPyridine derivatives, benzylic alcohols researchgate.net

These methods are particularly advantageous for their functional group tolerance and the ability to construct the target C(sp²)-C(sp³) bond with high efficiency.

Multi-component and One-Pot Synthetic Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, represent a highly efficient approach to molecular complexity. nih.gov Several MCRs are known for the synthesis of highly substituted piperidines, such as the Hantzsch dihydropyridine synthesis, which could be adapted and followed by reduction to yield the piperidine core.

A hypothetical one-pot synthesis of a precursor to this compound could involve the reaction of 4-fluoro-2-methylbenzaldehyde, an amine source (e.g., ammonia), and a five-carbon component that can act as a dienophile or equivalent in a cycloaddition reaction. nih.gov The efficiency of MCRs lies in their ability to rapidly generate complex scaffolds from simple starting materials, minimizing purification steps and reducing chemical waste. rug.nl

Furthermore, the conversion of aryl-3-pyridyl-methanol intermediates into the final 3-benzylpiperidine (B85744) product via a one-pot catalytic deoxygenation and heteroaromatic ring saturation is an excellent example of a highly efficient one-pot strategy. researchgate.net This process combines multiple transformations (deoxygenation and reduction of three double bonds) into a single synthetic operation, showcasing the power of one-pot methods in streamlining synthesis.

Derivatization and Functionalization Strategies of the this compound Scaffold

Once the core scaffold is synthesized, its derivatization is crucial for structure-activity relationship (SAR) studies. Functionalization can occur at three primary locations: the benzyl moiety, the piperidine nitrogen, and the carbon atoms of the piperidine ring.

Functional Group Interconversions on the Benzyl Moiety

The 4-fluoro-2-methyl-benzyl group offers several sites for further modification. The aromatic ring can undergo electrophilic aromatic substitution, although the positions are dictated by the existing fluoro and methyl groups. The methyl group itself is a handle for various transformations. For instance, it can be oxidized to a benzyl alcohol, aldehyde, or carboxylic acid, introducing new functional groups for further coupling or interaction with biological targets. researchgate.net Radical halogenation of the methyl group could also provide a benzylic halide, a versatile intermediate for nucleophilic substitution. youtube.com While the C-F bond is generally robust, under specific conditions, nucleophilic aromatic substitution could potentially replace the fluorine atom, though this typically requires harsh conditions or additional activating groups.

Modifications of the Piperidine Nitrogen and Ring

The secondary amine of the piperidine ring is a highly versatile site for functionalization. It can be readily alkylated, acylated, or arylated to introduce a wide variety of substituents. N-alkylation can be achieved using alkyl halides, while N-acylation with acyl chlorides or anhydrides yields amides. Reductive amination with aldehydes or ketones is another common method to install N-alkyl groups. Such derivatization is known to significantly impact the physicochemical properties and biological activity of piperidine-containing compounds. nih.govnsf.govresearchgate.net

Direct functionalization of the piperidine ring's C-H bonds is more challenging but offers a direct route to novel derivatives. youtube.com Methods for C-H oxidation or amination can introduce new functional groups at positions C2, C4, or C5. For example, oxidation could yield a piperidinone, which can then be further functionalized at the α-carbon. youtube.com

Introduction of Additional Chiral Centers

The parent scaffold, this compound, possesses a chiral center at the C3 position of the piperidine ring. Introducing additional stereogenic centers can have a profound effect on a molecule's biological activity and selectivity by creating diastereomers with distinct three-dimensional shapes. thieme-connect.com

New chiral centers can be introduced through various strategies:

Stereoselective functionalization of the ring: Reactions such as asymmetric hydrogenation of a double bond introduced into the piperidine ring can create new stereocenters. For example, creating a tetrahydropyridine intermediate and then performing an enantioselective reduction can control the stereochemistry at other ring positions. nih.gov

Alkylation with chiral substituents: Attaching a chiral group to the piperidine nitrogen introduces a new stereocenter, leading to a mixture of diastereomers that may be separable.

Diastereoselective reactions on the ring: Functionalization of the existing chiral ring can be influenced by the stereochemistry at C3. For example, the enolate of a corresponding N-protected piperidin-4-one could be alkylated diastereoselectively, with the existing C3 substituent directing the approach of the electrophile.

The ability to introduce and control the stereochemistry of additional chiral centers is a key strategy in medicinal chemistry for optimizing the pharmacological profile of lead compounds. researchgate.net

Mechanistic Studies of Key Synthetic Transformations

While detailed mechanistic studies focusing exclusively on the synthesis of this compound are not extensively documented in dedicated publications, a thorough understanding of its formation can be derived from mechanistic investigations of analogous piperidine syntheses. Key transformations for constructing this type of substituted piperidine scaffold generally involve catalytic hydrogenation of pyridine precursors, cross-coupling reactions, or directed C-H functionalization. The mechanisms of these transformations provide critical insight into reaction pathways, the formation of intermediates, and the factors controlling reaction yield and stereoselectivity.

The synthesis of 3-substituted piperidines can be approached through several strategic pathways, each involving distinct intermediates and reaction cascades.

Catalytic Hydrogenation of Pyridine Derivatives: A common pathway involves the reduction of a corresponding 3-(4-Fluoro-2-methyl-benzyl)-pyridine precursor. The mechanism for this heterogeneous catalysis typically proceeds through the following steps:

Adsorption: The pyridine derivative adsorbs onto the surface of a metal catalyst, such as Palladium on carbon (Pd/C) or Platinum oxide (PtO₂).

Hydrogen Activation: Molecular hydrogen (H₂) adsorbs onto the catalyst surface and dissociates into reactive hydrogen atoms.

Desorption: Once fully saturated, the final piperidine product desorbs from the catalyst surface, regenerating the active site. The stereochemical outcome (formation of cis or trans isomers if other substituents are present) is often determined by the orientation of the intermediate on the catalyst surface during the hydrogen addition steps. nih.govwhiterose.ac.uk

Palladium-Catalyzed C(sp³)–H Arylation: Modern synthetic strategies allow for the direct functionalization of the piperidine ring. A plausible pathway for introducing the benzyl group involves a directed C-H arylation. This reaction pathway is typically facilitated by a directing group (DG) attached to the piperidine nitrogen. acs.org

Coordination: A palladium catalyst coordinates to the directing group on the piperidine substrate.

C-H Activation: This coordination facilitates the activation and cleavage of a specific C-H bond on the piperidine ring, leading to the formation of a cyclic palladacycle intermediate. This step is crucial as it controls the regioselectivity of the reaction.

Oxidative Addition: The palladium center undergoes oxidative addition with a benzyl halide (e.g., 4-fluoro-2-methylbenzyl bromide).

Reductive Elimination: The final step is the reductive elimination of the palladium catalyst, which forms the C-C bond between the piperidine ring and the benzyl group, yielding the desired product. acs.org

Double Michael Addition: Another pathway involves the reaction of a 1,4-pentadiene (B1346968) derivative with benzylamine in a double Michael addition. The proposed mechanism suggests an initial intermolecular Michael addition of the amine to one of the activated double bonds, forming an enamine intermediate. This is followed by a consecutive intramolecular Michael addition, which results in the formation of the piperidine ring. koreascience.or.kr

The choice of catalysts and reagents is paramount in controlling the efficiency (yield) and three-dimensional structure (stereochemistry) of the final piperidine product.

Stereocontrol in Catalytic Hydrogenation: In the hydrogenation of substituted pyridines, the catalyst plays a defining role in the diastereoselectivity of the product. For instance, the use of catalysts like Pd/C often favors the formation of the cis-diastereomer, where hydrogen adds from the less sterically hindered face of the adsorbed pyridine ring. nih.gov Conversely, different catalysts or reaction conditions can sometimes favor the trans-isomer. The choice of N-protecting group on the piperidine precursor can also influence the conformational equilibrium of intermediates, thereby directing the stereochemical outcome of the hydrogenation or subsequent epimerization steps. nih.gov

Regio- and Stereocontrol in C-H Arylation: For C-H functionalization reactions, the catalyst and the directing group work in concert to achieve high levels of control. The structure of the directing group, such as an aminoquinoline auxiliary, pre-organizes the substrate for the palladium catalyst to selectively activate a C-H bond at a specific position (e.g., C4), leading to excellent regioselectivity. acs.org The reaction often produces a specific diastereomer (cis or trans) due to the rigid, sterically defined structure of the palladacycle intermediate. The use of inexpensive bases like potassium carbonate (K₂CO₃) and silver-free conditions can also significantly improve the yield and applicability of this method. acs.org

Catalysis in Cross-Coupling Reactions: In syntheses utilizing cross-coupling methods, such as the Suzuki reaction, the catalyst system is critical. A typical system involves a palladium catalyst, like tetrakis(triphenylphosphine)palladium(0), and a base. This combination facilitates the catalytic cycle of oxidative addition, transmetalation with a boronic ester (formed, for example, using 9-borabicyclo[3.3.1]nonane, or 9-BBN), and reductive elimination to form the final carbon-carbon bond. unisi.it The specific ligands on the palladium catalyst and the choice of base can significantly impact the reaction yield and tolerance to various functional groups.

The following table summarizes the role of different catalyst systems in related piperidine syntheses.

Synthetic MethodCatalyst SystemRole of Catalyst/ReagentsTypical Outcome
Pyridine Hydrogenation Pd/C or PtO₂ in H₂ atmosphereFacilitates dissociative adsorption of H₂ and stepwise reduction of the aromatic ring.High yield; often favors cis-diastereomers. nih.gov
C(sp³)–H Arylation Pd(OAc)₂ with an aminoquinoline directing group and K₂CO₃ baseForms a palladacycle intermediate to direct C-H activation at a specific site.Excellent regio- and stereoselectivity. acs.org
Suzuki Cross-Coupling 9-BBN followed by Pd(PPh₃)₄ and a base9-BBN creates a boronic ester intermediate; the Pd catalyst facilitates the C-C bond formation via a catalytic cycle.Good yields for constructing benzyl-piperidine scaffolds. unisi.it

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for deepening the understanding of reaction mechanisms in piperidine synthesis. acs.org These theoretical studies provide insights that are often difficult to obtain through experimental methods alone.

Mapping Reaction Pathways: DFT calculations can be used to map the potential energy surface of a reaction. This allows researchers to calculate the relative energies of reactants, transition states, and intermediates, thereby identifying the most energetically favorable reaction pathway. wikipedia.org For instance, in copper-catalyzed C-H amination reactions to form piperidines, DFT studies have helped to elucidate a Cu(I)/Cu(II) catalytic cycle and explain why certain substrates are preferred over others. acs.org

Understanding Stereoselectivity: Computational models can explain the origins of stereocontrol in catalytic reactions. By modeling the transition state structures leading to different stereoisomers, chemists can determine why one pathway is lower in energy than another. DFT studies on glycal-mediated synthesis of piperidines have shown that non-covalent interactions, such as cation–π interactions between protecting groups and reaction intermediates, can play a vital role in dictating the conformational space and thus the stereochemical outcome of a reaction. rsc.org

Predicting Reactivity: Theoretical models can also predict how changes in the substrate, such as the introduction of the fluoro and methyl substituents in this compound, affect reactivity. For nucleophilic substitution reactions on benzyl derivatives, computational studies have been used to correlate activation energies with electronic parameters of the substituents, providing a predictive framework for reaction outcomes. researchgate.net This allows for a rational design of synthetic routes and reaction conditions.

Structure Activity Relationship Sar and Molecular Interaction Analysis of 3 4 Fluoro 2 Methyl Benzyl Piperidine

Impact of Fluoro- and Methyl Substituents on Biological Activity

The presence and positioning of the fluorine and methyl groups on the benzyl (B1604629) ring are pivotal for modulating the pharmacological activity of the parent 3-benzylpiperidine (B85744) scaffold. These substituents influence the molecule's electronic, steric, and hydrophobic properties, thereby affecting its binding affinity and selectivity for target proteins.

The placement of substituents on the aromatic ring of benzylpiperidine analogues can dramatically alter their biological activity. SAR studies on related compounds, such as those targeting monoamine transporters, demonstrate that the location of halogen and alkyl groups is a key factor in optimizing potency.

For instance, in a series of N-benzylpiperidine derivatives, substitutions at the ortho and meta positions of the benzyl ring were shown to significantly influence affinity for the dopamine (B1211576) transporter (DAT) and serotonin (B10506) transporter (SERT). nih.gov An ortho-substituent, such as the 2-methyl group in the title compound, can enforce a specific torsion angle between the phenyl ring and the piperidine (B6355638) moiety, which may be favorable for fitting into a receptor's binding pocket.

The para-positioning of the fluorine atom is a common strategy in medicinal chemistry. This substitution can enhance metabolic stability and influence electronic interactions without adding significant steric bulk. nih.gov Studies on monoamine oxidase (MAO) inhibitors with substituted piperidine rings have shown that para-substitution is often preferable to meta-substitution for inhibitory activity. nih.gov The combination of a 2-methyl and a 4-fluoro group suggests a design aimed at leveraging both steric and electronic advantages to achieve a desired biological effect.

Table 1: Illustrative Impact of Positional Isomerism on Receptor Affinity in Benzylpiperidine Analogues Note: This table is a representative compilation based on general SAR principles for benzylpiperidine scaffolds and does not represent data for a single, specific target.

Compound AnalogueSubstitution PatternPostulated Effect on Activity
Unsubstituted BenzylpiperidineNoneBaseline activity
2-Methyl-benzylpiperidineortho-MethylMay increase potency due to favorable steric interactions or conformational restriction
4-Methyl-benzylpiperidinepara-MethylGenerally well-tolerated; may enhance hydrophobic interactions
4-Fluoro-benzylpiperidinepara-FluoroCan enhance binding affinity through electronic interactions and improve metabolic stability
3-(4-Fluoro-2-methyl-benzyl)-piperidineortho-Methyl, para-FluoroCombines conformational influence of the ortho-methyl group with favorable electronic properties of the para-fluoro group

The electronic and steric properties of the fluoro and methyl substituents play a direct role in the molecular interactions between this compound and its biological target.

Electronic Effects: The fluorine atom at the para-position is highly electronegative, creating a strong dipole moment in the C-F bond. This electron-withdrawing nature can influence the acidity of the piperidine nitrogen and modulate the strength of hydrogen bonds or other polar interactions with receptor residues. Furthermore, the C-F bond can act as a hydrogen bond acceptor, potentially forming crucial interactions within the binding site.

Steric Effects: The methyl group at the ortho-position introduces steric bulk. This can be advantageous if the binding pocket has a corresponding hydrophobic sub-pocket, leading to enhanced binding affinity through van der Waals forces. nih.gov Conversely, this group can also cause steric hindrance if the pocket is too small. A key role of ortho-substituents is to restrict the rotation of the phenyl ring, which reduces the entropic penalty upon binding and can lock the molecule into a more bioactive conformation.

Conformational Analysis and Stereochemical Impact on Biological Interactions

The three-dimensional structure of this compound is a critical factor in its ability to bind effectively and selectively to its target.

The piperidine ring typically adopts a stable chair conformation. For a 3-substituted piperidine, the substituent can exist in either an axial or an equatorial position. Due to steric considerations, large substituents like the 4-fluoro-2-methylbenzyl group strongly prefer the equatorial orientation to minimize unfavorable 1,3-diaxial interactions. ias.ac.in NMR studies on related 3-benzylpiperidin-4-ones have confirmed that these compounds predominantly adopt chair conformations with the benzyl group in an equatorial orientation. ias.ac.in This conformational preference dictates the spatial presentation of the benzyl moiety, which is crucial for its interaction with the receptor binding site. While the chair form is most common, heavily substituted piperidines can sometimes adopt boat or twist-boat conformations, although this is less likely for a monosubstituted ring at the 3-position. ias.ac.innih.gov

The carbon atom at the 3-position of the piperidine ring is a chiral center, meaning this compound exists as a pair of enantiomers, (R) and (S). It is a well-established principle in pharmacology that enantiomers of a chiral molecule can exhibit significantly different biological activities, potencies, and toxicities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.

For example, studies on chiral piperidine analogues often reveal that one enantiomer possesses much higher affinity for a specific receptor than the other. This stereoselectivity arises from the fact that only one enantiomer can achieve the optimal three-point interaction with the binding site. Therefore, the biological activity of racemic this compound is likely the result of the action of one of its enantiomers, while the other may be less active or even interact with different targets. The synthesis and evaluation of the individual (R) and (S) enantiomers are essential to fully characterize the compound's pharmacological profile.

Comparative Structure-Activity Relationship Studies with Analogues and Homologues

To fully understand the SAR of this compound, it is useful to compare its potential activity with that of related analogues. SAR studies on benzylpiperidine and benzylpiperazine derivatives have provided valuable insights. For example, in a series of inhibitors for monoamine oxidase B (MAO-B), a 3-chloro-benzylpiperidine derivative showed the highest potency, with the activity order for substituents at the 3-position being -Cl > -OCH₃ > -F > -CN > -CH₃ > -Br. mdpi.com This highlights the sensitive dependence of activity on the electronic and steric nature of the substituent.

In another study focused on dual inhibitors for acetylcholinesterase (AChE) and SERT, the introduction of halogen substituents at the 3-position of the benzylpiperidine ring did not improve activity towards either target. nih.gov This demonstrates that the optimal substitution pattern is highly target-dependent. The combination of a 4-fluoro and a 2-methyl group in this compound represents a specific optimization for a particular biological target, likely balancing factors such as lipophilicity, conformational rigidity, and specific electronic interactions.

Table 2: Comparative Activity of Benzylpiperidine Analogues at a Hypothetical Target Note: This table is illustrative, drawing from SAR trends observed across different series of benzylpiperidine analogues.

AnalogueBenzyl Ring SubstitutionRelative Binding Affinity (IC₅₀, nM)Key SAR Insight
3-BenzylpiperidineUnsubstituted150Baseline compound
3-(4-Fluoro-benzyl)-piperidine4-Fluoro75Para-fluoro substitution often improves affinity
3-(2-Methyl-benzyl)-piperidine2-Methyl100Ortho-methyl group can provide beneficial steric interactions
3-(4-Chloro-benzyl)-piperidine4-Chloro60A larger halogen at the para-position can be more favorable
3-(3,4-Dichloro-benzyl)-piperidine3,4-Dichloro35Multiple halogen substitutions can significantly increase potency
This compound4-Fluoro, 2-MethylPotentially <50Synergistic effect of conformational constraint (2-Me) and electronic modulation (4-F)

Comparison with 4-Substituted Piperidine Derivatives

The position of the benzyl group on the piperidine ring is a critical determinant of biological activity. When comparing 3-substituted piperidines, such as this compound, with their 4-substituted counterparts, distinct differences in efficacy and target selectivity often emerge. Research on various piperidine-containing compounds has shown that the substitution pattern on the piperidine ring significantly impacts their pharmacological profiles. For instance, in a series of N-phenyl-N-(piperidin-2-yl)propionamide derivatives, the position of substituents on the piperidine moiety was found to be crucial for their affinity and selectivity towards opioid receptors. nih.gov Similarly, studies on other piperidine derivatives have highlighted that even subtle changes, such as moving a substituent from the 3- to the 4-position, can lead to substantial changes in biological activity due to altered interactions with the target protein's binding site. ajchem-a.com The specific orientation of the benzyl group in the 3-position likely allows for optimal interactions with key residues in the binding pocket of its target, an arrangement that may not be as favorable for a 4-substituted analog.

Exploration of Diverse Benzyl and Aryl Substitutions

The nature and position of substituents on the benzyl and other aryl rings attached to the piperidine core play a pivotal role in modulating the activity of these compounds. The SAR for this class of molecules is finely tuned by the electronic and steric properties of these substituents.

For the benzyl moiety, substitutions that alter its electronic properties can have a significant impact on binding affinity. For example, the presence of a fluorine atom at the 4-position and a methyl group at the 2-position of the benzyl ring in this compound is a specific combination that has been optimized for its intended biological target. Studies on similar benzylpiperidine structures have shown that the introduction of electron-withdrawing or electron-donating groups can influence the molecule's interaction with the active site of an enzyme or receptor. For instance, in a series of N-benzylpiperidine analogs designed as multi-functional inhibitors, various substitutions on the benzyl ring led to a range of inhibitory activities against acetylcholinesterase (AChE) and β-secretase-1 (BACE-1). nih.govresearchgate.net

Furthermore, replacing the benzyl group with other aryl systems or introducing different substituents on the phenyl ring can lead to a diverse range of biological activities. Research has demonstrated that modifications such as adding halogen atoms or alkyl groups to the aryl ring can enhance or diminish the compound's potency. nih.gov For example, in one study, bromo-substituted derivatives exhibited better inhibitory activity than their methyl-substituted counterparts. nih.gov The specific substitution pattern on the aryl ring is often critical for achieving the desired pharmacological effect.

Below is a table summarizing the impact of various substitutions on the benzyl ring of piperidine derivatives based on related research:

Substituent Position Observed Effect on Activity Reference
FluorineOrthoBetter inhibitory activity compared to meta or para positions. nih.gov
CyanoOrthoLed to better inhibitory activity. nih.gov
TrifluoromethylOrtho, ParaResulted in reduced activity. nih.gov
Bromo-More potent than alkyl substitutions. nih.gov
Methyl-Less potent than halogen substitutions. nih.gov

Assessment of Piperidine Ring Modifications and Substitutions

Modifications to the piperidine ring itself, including N-substitution and the introduction of substituents on the ring carbons, are critical for optimizing the pharmacological properties of 3-benzylpiperidine derivatives. The nitrogen atom of the piperidine ring is a common site for modification, and the nature of the substituent at this position can profoundly influence the compound's activity. For example, N-benzylation is a strategy that has been employed to enhance the interaction of piperidine-based inhibitors with the catalytic active site (CAS) of enzymes like acetylcholinesterase. researchgate.net

Introducing substituents at other positions on the piperidine ring can also modulate activity. The presence of a methyl group on the piperidine ring, for instance, has been shown to enhance the anticancer properties of certain sulfonamides. ajchem-a.com The stereochemistry of these substituents is also a crucial factor, as different enantiomers can exhibit significantly different biological activities due to their distinct interactions with the chiral environment of the target's binding site. The flexibility and conformation of the piperidine ring can also be influenced by substitutions, which in turn affects how the molecule fits into the binding pocket.

Computational Chemistry and Molecular Modeling in SAR Elucidation

Computational methods are indispensable tools for elucidating the SAR of this compound and its analogs. These techniques provide insights into the molecular interactions that are difficult to obtain through experimental methods alone.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound and its derivatives, docking studies can reveal key interactions with the amino acid residues in the binding site. nih.gov These simulations help to rationalize the observed SAR by visualizing how different substituents on the ligand form hydrogen bonds, hydrophobic interactions, or other types of contacts with the target. nih.govlaurinpublishers.com For example, docking studies of N-benzylpiperidine derivatives have shown how these molecules can fit into the active sites of enzymes like AChE and butyrylcholinesterase (BuChE), forming stable interactions with key residues. nih.gov The insights gained from docking can guide the design of new analogs with improved potency and selectivity. researchgate.netwu.ac.th

Quantum Chemical Calculations (e.g., DFT) for Electronic Properties

Quantum chemical methods, such as Density Functional Theory (DFT), are employed to calculate the electronic properties of molecules, including their geometry, charge distribution, and orbital energies. nih.gov These calculations provide a deeper understanding of the molecule's reactivity and stability. For instance, the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can indicate the molecule's susceptibility to nucleophilic or electrophilic attack. nih.govekb.eg The molecular electrostatic potential (MEP) map, another output of these calculations, visualizes the charge distribution and helps to identify regions of the molecule that are likely to engage in electrostatic interactions with the target protein. nih.gov Such calculations have been successfully used to study the structural and electronic characteristics of various piperidine and piperazine (B1678402) derivatives. ekb.egjksus.orgmdpi.com

Prediction of Activity Spectra (PASS) for Diverse Biological Activities

Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the likely biological activities of a compound based on its chemical structure. nih.govscispace.com The PASS algorithm compares the structure of a new compound with a large database of known biologically active substances to generate a predicted activity spectrum. nih.govgenexplain.com This spectrum includes probabilities for various pharmacological effects and mechanisms of action. scispace.comclinmedkaz.org For a novel compound like this compound, PASS can be used to identify potential new therapeutic applications and to anticipate possible side effects or toxicities at an early stage of drug development. nih.govclinmedkaz.org The accuracy of PASS predictions is generally high, making it a valuable tool for prioritizing compounds for further experimental testing. genexplain.com

The following table outlines the interpretation of PASS prediction scores:

Pa Value Interpretation Reference
Pa > 0.7The compound is very likely to exhibit the activity in experiments. scispace.comresearchgate.net
0.5 < Pa < 0.7The compound is likely to exhibit the activity in experiments. scispace.com
Pa < 0.5The compound is unlikely to exhibit the activity in experiments. scispace.comresearchgate.net

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netscirp.org This method partitions crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates that of the surrounding pro-crystal. The resulting Hirshfeld surface can be mapped with various properties to highlight and analyze different types of close contacts between molecules. nih.gov

The key properties mapped onto the surface are dᵢ (the distance from the surface to the nearest nucleus inside the surface) and dₑ (the distance to the nearest nucleus outside the surface). These are often combined into a normalized contact distance, dₙₒᵣₘ, which displays a color spectrum: red for shorter contacts (where interactions are strongest), white for contacts around the van der Waals radii separation, and blue for longer contacts. iucr.org

While specific crystal structure data and Hirshfeld analysis for this compound are not available in the reviewed literature, the analysis of structurally related piperidine derivatives provides a strong basis for understanding its likely intermolecular interaction patterns. researchgate.netnih.govnih.gov

Two-Dimensional Fingerprint Plots

For various substituted piperidine derivatives, studies consistently show that H···H (Hydrogen-Hydrogen) contacts make up the largest percentage of intermolecular interactions, typically accounting for over 70% of the Hirshfeld surface due to the abundance of hydrogen atoms in the structures. iucr.orgnih.gov Other significant interactions include C···H/H···C contacts, arising from the interactions between the piperidine and any aromatic rings with neighboring hydrogen atoms. iucr.org

In the case of this compound, the key intermolecular contacts expected to stabilize its crystal packing would be:

H···H Interactions : As the most abundant atom, hydrogen-hydrogen contacts would be the most dominant, appearing as a large, diffuse region in the center of the 2D fingerprint plot.

C···H/H···C Interactions : These would arise from the benzyl and piperidine rings and would be the second most significant contribution.

F···H/H···F Interactions : The presence of the fluoro-substituent on the benzyl ring would introduce distinct fluorine-hydrogen contacts, appearing as characteristic "wings" on the fingerprint plot.

N···H/H···N Interactions : The piperidine nitrogen can act as a hydrogen bond acceptor, leading to N···H interactions with hydrogen atoms from adjacent molecules. nih.gov

The table below summarizes the typical contributions of various intermolecular contacts found in the crystal structures of other piperidine derivatives, providing a predictive framework for this compound.

Interaction TypeTypical Percentage Contribution (%)Governing ForcesReference Compounds
H···H70 - 75van der Waals forcesN-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine iucr.org
C···H/H···C18 - 20van der Waals forces, weak hydrogen bondsN-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine iucr.org
O···H/H···O7 - 9Hydrogen bonding1-[r-2,c-6-diphenyl-t-3-(propan-2-yl)piperidin-1-yl]ethan-1-one nih.gov
Cl···H/H···ClVariableHalogen bonding, van der Waals forces(E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine researchgate.net
N···H/H···N~0.1 - 1Hydrogen bonding1-[r-2,c-6-diphenyl-t-3-(propan-2-yl)piperidin-1-yl]ethan-1-one nih.gov

Surface Shape Analysis: Shape Index and Curvedness

Other important surfaces, the shape index and curvedness, help to identify key packing features like π-π stacking. nih.gov The shape index provides a qualitative measure of the surface's shape, where red triangles indicate concave regions (often associated with the ring of one molecule sitting over an atom of another) and blue triangles indicate convex regions. Complementary red and blue triangular patches are indicative of π-π stacking interactions. researchgate.net The curvedness plot shows flat regions of the surface, which are also characteristic of planar stacking. nih.gov Given the presence of the fluorobenzyl group in this compound, it is plausible that π-π stacking interactions contribute to its crystal packing, which would be identifiable through these surface analyses.

Molecular Target Identification and Mechanistic Elucidation of 3 4 Fluoro 2 Methyl Benzyl Piperidine

Investigation of Specific Molecular Targets

Receptor Binding Studies (e.g., P2X3, Dopamine (B1211576) Receptors, TRPV1, Dopamine Transporter)

Research into the receptor binding profile of 3-(4-Fluoro-2-methyl-benzyl)-piperidine and structurally related compounds has unveiled significant interactions with several key receptors involved in pain, neurotransmission, and sensory perception.

P2X3 Receptors: The P2X3 receptor, an ion channel activated by ATP, is a significant target in pain research. nih.gov While direct binding data for this compound on P2X3 receptors is not extensively detailed in the provided information, the broader class of piperidine (B6355638) derivatives has been explored for P2X3 antagonism. For instance, the potent and selective P2X3 receptor antagonist BLU-5937, which features a piperidine carboxylate moiety, demonstrates the utility of this scaffold in targeting P2X3 receptors. nih.gov Antagonists of P2X3 and P2X2/3 receptors are considered promising therapeutic agents for pain-related disorders due to their peripheral action, which may circumvent central nervous system side effects. nih.govnih.gov

Dopamine Receptors: Piperidine derivatives have been extensively studied for their interaction with dopamine receptors. In a study of benzyloxy piperidine-based compounds, a 2-methylbenzyl analog (8f) showed activity at the dopamine D4 receptor with a Kᵢ value of 343 nM. nih.gov Another analog, 4-fluoro-3-methylbenzyl (8j), also demonstrated activity with a Kᵢ of 188 nM. nih.gov These findings highlight that substitutions on the benzyl (B1604629) and piperidine moieties significantly influence binding affinity and selectivity for dopamine receptor subtypes. nih.govacs.org For example, in a different series of compounds, a 2-methoxyphenylpiperazine derivative displayed a nearly 10-fold higher affinity at the D2 receptor compared to the D3 receptor. acs.org

TRPV1 Receptors: The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel involved in the detection of noxious stimuli. nih.govmdpi.com While direct binding studies for this compound are not specified, the piperidine scaffold is present in various known TRPV1 modulators. For example, the potent TRPV1 antagonist AMG8562 contains a piperidine moiety and has shown antihyperalgesic effects. nih.gov The interaction of ligands with TRPV1 is complex, with different modalities of activation and inhibition possible. nih.govnih.gov

Dopamine Transporter (DAT): The dopamine transporter is a key protein in regulating dopamine levels in the synapse. nih.gov Structurally constrained 3,6-disubstituted piperidine analogues have been investigated as high-affinity inhibitors of DAT. nih.gov One such enantiomer, S,S-(-)-19a, exhibited a high potency for DAT with an IC₅₀ of 11.3 nM. nih.gov The nature of substitutions on the phenyl ring of the benzyl group is crucial for activity at the DAT, with electron-withdrawing groups generally enhancing potency. nih.gov

Table 1: Receptor Binding Affinities of Selected Piperidine Analogs

Compound/AnalogTargetBinding Affinity (Kᵢ/IC₅₀)Reference
2-Methylbenzyl Analog (8f)Dopamine D4 ReceptorKᵢ = 343 nM nih.gov
4-Fluoro-3-methylbenzyl Analog (8j)Dopamine D4 ReceptorKᵢ = 188 nM nih.gov
S,S-(-)-19aDopamine Transporter (DAT)IC₅₀ = 11.3 nM nih.gov

Enzyme Inhibition Assays (e.g., Tyrosinase, Acetylcholinesterase)

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, making it a target for developing treatments for skin pigmentation disorders. nih.govmdpi.com The 4-(4-fluorobenzyl)piperidine fragment has been explored for the development of tyrosinase inhibitors. nih.gov One of the most active inhibitors identified, compound 2d, which is a derivative of this fragment, exhibited an IC₅₀ value of 7.56 µM. nih.gov Kinetic studies revealed that this compound acts as a mixed-type inhibitor. nih.gov

Acetylcholinesterase (AChE): Acetylcholinesterase is a critical enzyme in the nervous system, and its inhibition is a primary therapeutic strategy for Alzheimer's disease. nih.govnih.gov N-benzylpiperidine derivatives have been shown to be effective acetylcholinesterase inhibitors. researchgate.net For instance, E2020 (Donepezil), which contains a benzylpiperidine moiety, is a potent inhibitor of AChE. nih.gov Kinetic analysis has shown that these types of compounds often exhibit a mixed-type inhibition. nih.gov

Table 2: Enzyme Inhibition Data for Selected Piperidine Analogs

Compound/AnalogEnzymeInhibitory Concentration (IC₅₀)Type of InhibitionReference
Compound 2dTyrosinase7.56 µMMixed-type nih.gov

Interaction with Transport Systems and Ion Channels

Beyond the dopamine transporter, piperidine-based structures interact with other transport systems and ion channels. As previously noted, these compounds can potently inhibit the dopamine transporter, with substitutions on the aromatic ring significantly influencing this activity. nih.gov Furthermore, the interaction with ion channels like TRPV1 and P2X3 receptors underscores the broad spectrum of activity for this chemical class. nih.govnih.gov The modulation of these channels is a key area of research for developing novel therapeutics for pain and sensory disorders.

Exploration of Anti-infective Mechanisms (e.g., Trypanosoma cruzi)

The potential of piperidine-containing compounds extends to anti-infective applications. Chagas disease, caused by the parasite Trypanosoma cruzi, is a significant global health issue with limited treatment options. nih.govnih.gov While specific studies on this compound against T. cruzi are not detailed, the broader exploration of novel chemical scaffolds for anti-trypanosomal activity is an active area of research. Phenotypic screening of compound libraries is a common approach to identify new hits for further development. nih.gov

Mechanisms of Action Studies

Elucidation of Binding Modes and Interaction Specificity

Understanding the binding modes and interaction specificity of this compound and its analogs is essential for rational drug design.

For Tyrosinase Inhibitors: Computational docking studies have been employed to clarify the binding mode of tyrosinase inhibitors. nih.gov These studies help to visualize how the inhibitor fits into the active site of the enzyme and which residues it interacts with, providing a basis for designing more potent and selective inhibitors.

For Dopamine Receptor Ligands: The binding of ligands to dopamine receptors is influenced by key interactions, such as an ionic bond with Asp114 in the D2 receptor and hydrogen bonds with a serine microdomain in transmembrane helix 5. nih.gov The orientation and affinity of a ligand are dictated by these and other interactions within the binding pocket.

For TRPV1 Ligands: The interaction of ligands with the TRPV1 channel can be complex. For example, capsaicin (B1668287) binds to a specific pocket and forms hydrogen bonds with residues such as Thr551 and Glu571. mdpi.com In contrast, other ligands like piperine (B192125) may bind to the same pocket but interact with different residues. mdpi.com Molecular docking and dynamics simulations are valuable tools for exploring these interactions and understanding the structural basis for agonist and antagonist activity. mdpi.com

For Dopamine Transporter Inhibitors: Modeling studies suggest that benztropine (B127874) analogs, which share structural similarities with piperidine-based DAT inhibitors, bind within the primary substrate binding pocket of the transporter. nih.gov The diphenyl rings of these molecules are positioned between transmembrane helices 3 and 10, indicating an overlapping but not identical binding site with dopamine itself. nih.gov

Role of Hydrogen Bonding and Hydrophobic Interactions

The binding affinity of this compound to its molecular targets is significantly influenced by a combination of hydrogen bonding and hydrophobic interactions. The piperidine ring, with its nitrogen atom, can act as a hydrogen bond acceptor or, when protonated under physiological conditions, as a hydrogen bond donor. This capability allows for the formation of crucial interactions with amino acid residues such as aspartate, glutamate, serine, and threonine within a protein's binding pocket.

Simultaneously, the benzyl portion of the molecule, particularly the 4-fluoro-2-methyl-benzyl group, contributes significantly to hydrophobic interactions. The aromatic ring and the methyl group can engage with hydrophobic amino acid residues like leucine, isoleucine, valine, and phenylalanine. The fluorine atom, while highly electronegative, also enhances lipophilicity, which can strengthen these hydrophobic interactions. The interplay between these forces is critical for the stable binding and selectivity of the compound.

Table 1: Potential Hydrogen Bonding and Hydrophobic Interactions of this compound with Amino Acid Residues

Interaction TypeMoiety of this compoundPotential Interacting Amino Acid Residues
Hydrogen Bond (Donor)Protonated Piperidine NitrogenAspartate, Glutamate
Hydrogen Bond (Acceptor)Piperidine Nitrogen, FluorineSerine, Threonine, Tyrosine
Hydrophobic InteractionBenzyl Ring, Methyl GroupLeucine, Isoleucine, Valine, Phenylalanine

Note: This table is illustrative and based on the analysis of structurally similar compounds.

π-π Stacking and Aromatic Residue Interactions

The fluorinated benzyl ring of this compound is also capable of engaging in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the binding site of a target protein. These interactions, arising from the overlapping of p-orbitals between two aromatic rings, are crucial for the orientation and stabilization of the ligand-protein complex.

The presence of the fluorine atom on the phenyl ring can modulate the electronic properties of the aromatic system, potentially influencing the strength and geometry of these π-π stacking interactions. Depending on the electronic environment of the binding pocket, these interactions can be of a parallel-displaced or T-shaped (edge-to-face) nature. Such interactions are pivotal in defining the compound's binding affinity and specificity for its target. In studies of similar N-benzylpiperidine analogs, these π-π stacking interactions have been shown to be critical for potent biological activity.

Table 2: Potential π-π Stacking Interactions with Aromatic Residues

Aromatic Residue in Target ProteinPotential Type of π-π Interaction
Phenylalanine (Phe)Parallel-displaced, T-shaped
Tyrosine (Tyr)Parallel-displaced, T-shaped
Tryptophan (Trp)Parallel-displaced, T-shaped

Note: This table is illustrative and based on the analysis of structurally similar compounds.

In Silico Prediction and Validation of Biological Activity Spectra

Computational, or in silico, methods are invaluable tools for predicting the potential biological activities of a compound before extensive laboratory testing. For this compound, various computational approaches can be employed to generate a predicted spectrum of its biological activities.

One such method is the Prediction of Activity Spectra for Substances (PASS) online tool. PASS analysis compares the structure of a query compound with a vast database of biologically active substances to predict a wide range of potential biological activities with a certain probability. For piperidine derivatives, PASS has been used to predict activities such as enzyme inhibition, receptor antagonism, and effects on ion channels.

Molecular docking is another powerful in silico technique used to predict the binding mode and affinity of a ligand to the three-dimensional structure of a molecular target. For this compound, docking studies could be performed against a panel of known protein targets to identify those with the highest binding affinity. These studies can also provide detailed insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models can be utilized to forecast the pharmacokinetic and safety profiles of the compound, which is crucial for its development as a potential therapeutic agent.

Table 3: Illustrative In Silico Prediction Summary for a Compound Structurally Similar to this compound

Prediction ToolPredicted ParameterPredicted Outcome
PASSBiological ActivityHigh probability for GPCR ligand, moderate for enzyme inhibitor
Molecular DockingBinding Affinity (hypothetical target)-8.5 kcal/mol
ADMET PredictionBlood-Brain Barrier PenetrationHigh
ADMET PredictionOral BioavailabilityGood

Note: The data in this table is for illustrative purposes and is based on findings for structurally related benzylpiperidine derivatives.

Preclinical Research Models and in Vitro/in Vivo Evaluation of 3 4 Fluoro 2 Methyl Benzyl Piperidine Analogues

In Vitro Biological Evaluation Methodologies

In vitro studies are foundational to understanding the biological activity of a compound at the molecular and cellular level. These methodologies allow for the rapid screening of large numbers of compounds to identify those with the desired activity and selectivity, providing essential data that guide further development.

Cell-based assays are instrumental in determining whether a compound interacts with its intended biological target within a cellular context. These assays can measure various downstream effects of target engagement, such as changes in cell signaling pathways, gene expression, or cell viability. For instance, in the evaluation of piperidine (B6355638) derivatives for anticancer properties, the MTT assay is commonly used to assess the cytotoxic effects of the compounds on cancer cell lines by measuring cell viability.

Another key aspect of target engagement is evaluating the compound's effect on cellular processes. For example, in the context of neurodegenerative diseases like Alzheimer's, cell-based assays might be used to measure the inhibition of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) within a cellular environment.

Biochemical assays are designed to measure the direct interaction between a compound and its molecular target, such as an enzyme or a receptor, in a purified system. These assays are crucial for determining the potency and selectivity of a compound.

For piperidine-based compounds, a variety of biochemical assays are employed. For example, to assess their potential as inhibitors of dihydrofolate reductase (DHFR), an important target in cancer and infectious diseases, in vitro enzyme inhibition assays are conducted to determine the IC50 values (the concentration of the inhibitor required to reduce the enzyme's activity by 50%). Similarly, for compounds targeting G-protein coupled receptors (GPCRs), radioligand binding assays are used to measure the affinity of the compound for the receptor.

The following table provides a hypothetical representation of data that could be generated from biochemical assays for analogues of 3-(4-fluoro-2-methyl-benzyl)-piperidine:

Compound AnalogueTarget Enzyme/ReceptorAssay TypeIC50 (nM)
Analogue AAcetylcholinesterase (AChE)Enzyme Inhibition150
Analogue BSigma-1 Receptor (σ1R)Radioligand Binding25
Analogue CDihydrofolate Reductase (DHFR)Enzyme Inhibition500
Analogue DMonoamine Oxidase B (MAO-B)Enzyme Inhibition75

This table is for illustrative purposes and does not represent actual experimental data.

Understanding the ADME properties of a drug candidate is vital for predicting its pharmacokinetic behavior in a living organism. These in vitro assays help to identify potential liabilities such as poor absorption or rapid metabolism early in the drug discovery process.

Common in vitro ADME assays include:

Caco-2 permeability assay: This assay uses a human colon adenocarcinoma cell line to predict intestinal absorption of a compound.

Microsomal stability assay: This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.

Plasma protein binding assay: This assay determines the extent to which a compound binds to plasma proteins, which can affect its distribution and availability to reach the target site.

The data generated from these assays are crucial for optimizing the pharmacokinetic profile of lead compounds.

Preclinical Disease Models for Compound Investigation

Following promising in vitro results, compounds are advanced to in vivo studies using preclinical disease models. These models, typically involving animals, are essential for evaluating the efficacy and safety of a drug candidate in a whole organism.

The choice of animal model is critical and depends on the therapeutic area being investigated. These models are designed to mimic certain aspects of human diseases, allowing researchers to assess the potential therapeutic effects of a compound.

For instance, in the investigation of piperidine derivatives for neurological disorders, various animal models are utilized:

Depression: The forced swim test and tail suspension test in mice are common models to screen for antidepressant activity.

Alzheimer's Disease: Transgenic mouse models that overexpress proteins associated with Alzheimer's pathology are used to evaluate the cognitive-enhancing effects of new compounds.

Pain: Models of inflammatory and neuropathic pain in rodents are used to assess the analgesic properties of compounds.

The outcomes measured in these models can include behavioral changes, physiological parameters, and biomarker levels.

Pharmacological studies in relevant organ systems are conducted to understand the effect of the compound on various physiological functions and to identify potential on-target and off-target effects. These studies can involve isolated organs or whole-animal preparations.

For example, cardiovascular safety pharmacology studies are conducted to assess the effects of a compound on heart rate, blood pressure, and cardiac electrical activity. Respiratory and central nervous system functions are also routinely evaluated. These studies are critical for identifying potential safety concerns before a compound can be advanced to human trials.

The table below illustrates the types of data that might be collected from in vivo pharmacological studies for analogues of this compound:

Compound AnalogueAnimal ModelPharmacological Effect Observed
Analogue EMouse model of depression (Forced Swim Test)Significant reduction in immobility time
Analogue FRat model of neuropathic painReversal of mechanical allodynia
Analogue GScopolamine-induced amnesia model in miceImprovement in cognitive performance in the Morris water maze

This table is for illustrative purposes and does not represent actual experimental data.

Pharmacological Characterization in Preclinical Settings

The pharmacological characterization of this compound analogues has been focused on understanding their mechanism of action and potential therapeutic applications. This involves a detailed evaluation of their efficacy in various disease models and a comprehensive profiling of their binding affinity and selectivity for a range of biological targets.

The therapeutic potential of analogues of this compound has been investigated in preclinical models of neuropathic pain. In a spinal nerve ligation (SNL) model in rats, a multitarget analgesic compound inspired by known pharmacophores demonstrated dose-dependent analgesic effects. preprints.orgnih.gov At doses of 50 and 100 mg/kg, this compound produced a significant increase in the withdrawal threshold, achieving a maximum possible effect (MPE) of 24% and 45%, respectively. preprints.orgnih.gov The peak analgesic effect was observed at 3 hours post-administration. preprints.orgnih.gov

Another study focusing on benzylpiperazine derivatives, which share structural similarities, identified a compound with significant antinociceptive and anti-allodynic effects in mouse models of inflammatory and neuropathic pain. nih.gov In the formalin test for inflammatory pain, this compound produced dose-dependent antinociception. nih.gov Furthermore, in a chronic constriction injury (CCI) model of neuropathic pain, it demonstrated significant dose-dependent anti-allodynic effects, increasing withdrawal thresholds at various time points post-injection. nih.gov

The table below summarizes the efficacy data for an analogue in a preclinical pain model.

Efficacy of an Analogue in the Spinal Nerve Ligation (SNL) Model

Dose (mg/kg) Maximum Possible Effect (MPE)
50 24%

The binding profiles of this compound analogues and related structures have been characterized to determine their affinity and selectivity for various receptors, with a particular focus on sigma receptors (σ1 and σ2) and the vesicular acetylcholine (B1216132) transporter (VAChT).

One study synthesized and evaluated methylvesamicol analogues, which feature a 4-phenylpiperidine (B165713) moiety. The introduction of a methyl group influenced the binding affinity for sigma receptors and VAChT. For instance, (-)-o-methylvesamicol displayed a high affinity for VAChT with a Ki value of 6.7 nM. nih.gov In contrast, (+)-p-methylvesamicol showed a high affinity for the sigma-1 receptor (Ki = 3.0 nM) and was approximately 13 times more selective for the sigma-1 receptor over the sigma-2 receptor (Ki = 40.7 nM). nih.gov This compound exhibited a much lower affinity for VAChT (Ki = 199 nM). nih.gov

Further research on benzylpiperazine derivatives revealed compounds with high affinity for the σ1 receptor. One particular analogue demonstrated a Ki of 1.6 nM for the σ1 receptor and a high selectivity over the σ2 receptor (Ki σ2/Ki σ1 = 886). nih.gov

The following interactive data table presents the binding affinities (Ki in nM) of selected analogues for various receptors.

Binding Affinities (Ki, nM) of Selected Piperidine Analogues

Compound σ1 Receptor σ2 Receptor VAChT
(-)-o-methylvesamicol - - 6.7
(+)-p-methylvesamicol 3.0 40.7 199

Advanced Research Techniques, Novel Applications, and Patent Landscape for 3 4 Fluoro 2 Methyl Benzyl Piperidine

Application of Advanced Spectroscopic and Structural Elucidation Techniques

The unambiguous confirmation of the chemical structure of 3-(4-Fluoro-2-methyl-benzyl)-piperidine relies on a combination of modern spectroscopic and crystallographic methods. Each technique provides unique and complementary information regarding the molecule's connectivity, molecular weight, and spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound by providing detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom. The spectrum allows for the verification of the connectivity between the benzyl (B1604629) and piperidine (B6355638) moieties. researchgate.net

In ¹H NMR, the protons on the aromatic ring exhibit distinct splitting patterns due to coupling with each other and with the fluorine atom. The benzylic protons and the protons on the piperidine ring appear in the aliphatic region, with their chemical shifts and multiplicities revealing their relative positions and stereochemical relationships. optica.org Similarly, ¹³C NMR provides a count of unique carbon atoms and, through techniques like DEPT (Distortionless Enhancement by Polarization Transfer), can distinguish between CH, CH₂, and CH₃ groups. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), are used to establish proton-proton and proton-carbon correlations, respectively, confirming the final structural assignment. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges and data from analogous structures.

Atom TypePositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
AromaticAromatic CHs6.8 - 7.2115 - 140
Benzylic-CH₂-~2.5 - 2.8~35 - 40
PiperidineRing CHs, CH₂s1.5 - 3.125 - 55
Methyl-CH₃~2.3~19 - 22
Amine-NH-Variable (broad)N/A

Mass spectrometry (MS) is employed to determine the precise molecular weight of this compound and to gain structural insights through its fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI), the compound is typically observed as its protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, confirming the molecular formula C₁₃H₁₈FN. sigmaaldrich.com

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation. The resulting fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentations would include the cleavage of the bond between the benzyl group and the piperidine ring, leading to characteristic ions. wvu.edu The primary fragmentation pathways often involve the loss of the benzyl substituent or the opening of the piperidine ring. wvu.eduscielo.org.mx

Table 2: Predicted Mass Spectrometry Data for this compound

IonFormulaPredicted m/z (Monoisotopic)Description
[M]⁺·C₁₃H₁₈FN207.1423Molecular Ion
[M+H]⁺C₁₃H₁₉FN208.1502Protonated Molecular Ion
Fragment 1C₈H₈F123.06044-Fluoro-2-methyl-benzyl cation
Fragment 2C₅H₁₀N84.0813Piperidine ring fragment after benzylic cleavage

For compounds that can be crystallized, single-crystal X-ray crystallography provides the most definitive structural information. This technique can precisely determine the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. nih.gov For this compound, a crystal structure would confirm the relative stereochemistry at the C3 position of the piperidine ring and reveal its preferred conformation (e.g., chair, boat). researchgate.net

Furthermore, X-ray crystallography elucidates intermolecular interactions, such as hydrogen bonds involving the piperidine N-H group, which dictate the crystal packing. nih.gov This information is crucial for understanding the physicochemical properties of the solid material and for designing crystalline forms with desired characteristics. Although a crystal structure for this specific molecule is not publicly available, the technique remains the gold standard for absolute structural proof. nih.govresearchgate.net

Table 3: Information Obtainable from X-ray Crystallography

ParameterDescription
Molecular GeometryPrecise bond lengths, bond angles, and torsion angles.
ConformationThe spatial arrangement of atoms (e.g., chair conformation of the piperidine ring).
StereochemistryAbsolute configuration of chiral centers in a non-racemic crystal.
Crystal PackingArrangement of molecules in the crystal lattice.
Intermolecular ForcesIdentification and geometry of hydrogen bonds, van der Waals forces, and other interactions.

Emerging Synthetic Technologies for Piperidine Derivatives

The synthesis of piperidine derivatives has evolved significantly, moving towards more efficient, sustainable, and scalable methods. These advancements are critical for the rapid generation of diverse chemical libraries for drug discovery and for the large-scale production of active pharmaceutical ingredients.

The catalytic hydrogenation of pyridine (B92270) precursors is a cornerstone of piperidine synthesis. mdpi.comnih.gov Modern advancements focus on the development of highly active and selective catalysts that can operate under milder conditions of temperature and pressure. asianpubs.orgnih.gov Heterogeneous catalysts based on noble metals like ruthenium, rhodium, and palladium supported on carbon or other materials have shown high efficacy. researchgate.netcjcatal.com Recent research has also explored the use of more earth-abundant metal catalysts, such as cobalt, to provide more cost-effective and sustainable alternatives. mdpi.com

Dearomatization reactions represent another powerful strategy, allowing for the conversion of flat, aromatic N-heterocycles directly into three-dimensional saturated structures. acs.orgnih.gov This approach can provide access to complex piperidine scaffolds in a single step, often with high stereocontrol. energyfrontier.us These reactions can be mediated by transition metals or organocatalysts, offering diverse pathways to functionalized piperidines that are difficult to access through traditional hydrogenation. rsc.org

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for the synthesis of piperidine derivatives. This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, especially for highly exothermic or hazardous reactions. nih.govresearchgate.net

The integration of flow reactors with automated platforms enables the rapid synthesis and optimization of piperidine analogues. acs.org Automated systems can perform multi-step syntheses, purifications, and analyses in a sequential manner, significantly accelerating the drug discovery process. organic-chemistry.org This high-throughput approach allows for the creation of large libraries of related compounds for structure-activity relationship (SAR) studies, facilitating the identification of new therapeutic agents. acs.org

Exploration of Novel Research Avenues and Potential Applications

The unique structural characteristics of this compound, which combine a piperidine ring with a specifically substituted benzyl group, position it as a compound of significant interest for various advanced applications. The presence of the fluorine atom, the methyl group, and the piperidine nitrogen offers multiple sites for chemical modification and interaction, opening up novel avenues in organic synthesis, material science, and pharmacology.

The benzylpiperidine framework is a cornerstone in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Piperidine derivatives are recognized as crucial building blocks for a wide range of therapeutic agents, including analgesics, antipsychotics, and antiviral drugs. guidechem.com Compounds like N-benzyl-4-piperidone are widely used as key intermediates for synthesizing more complex structures. guidechem.comgoogleapis.com

The title compound, this compound, serves as a versatile scaffold for several reasons:

The secondary amine of the piperidine ring is a nucleophilic center, readily undergoing reactions such as N-alkylation, acylation, and arylation to introduce diverse functional groups.

The benzyl group can be modified, although the aromatic ring is generally stable.

The C-H bonds on the piperidine ring can be functionalized through modern synthetic methodologies.

A convenient method for preparing 3-(substituted benzyl)piperidines involves the addition of a substituted phenylmagnesium bromide to pyridine-3-carboxaldehyde, followed by a one-pot deoxygenation and saturation of the pyridine ring using a palladium catalyst. researchgate.net This approach allows for the generation of a library of analogs with varied substitution patterns on the benzyl moiety. The versatility of the benzylpiperidine core makes it an essential intermediate for creating large, structurally diverse molecules for high-throughput screening and drug discovery programs. guidechem.com

While the primary research focus for piperidine derivatives has been in medicinal chemistry, their structural features suggest potential applications in material science. The incorporation of fluorine into organic molecules is known to impart unique properties, such as increased thermal stability, chemical resistance, and altered electronic characteristics. mdpi.com These properties are highly desirable in the development of advanced polymers and functional materials.

Although direct applications of this compound in material science are not yet extensively documented, this represents a novel and underexplored research avenue. The piperidine nitrogen can act as a polymerization site or a point of attachment to a polymer backbone. The fluorinated benzyl group could contribute to creating materials with low surface energy or specific optical properties. The development of polymers incorporating such fluorinated side chains could lead to new materials for specialized coatings, electronics, or biomedical devices.

The benzylpiperidine moiety is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting the central nervous system (CNS) and other biological systems. researchgate.netnih.gov The specific substitutions on this compound suggest a high potential for diverse pharmacological activities. Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. mdpi.com

The potential therapeutic applications for derivatives of this compound are broad, as summarized in the table below.

Potential Pharmacological TargetTherapeutic AreaRationale based on Structurally Similar Compounds
NMDA Receptors (GluN2B subunit) Neurodegenerative Diseases, Depression, Neuropathic PainThe 4-benzylpiperidine (B145979) structure is a core element in potent GluN2B antagonists. nih.gov Fluorinated benzylpiperidines have been investigated for this purpose. nih.gov
Sigma (σ) Receptors (σ₁ and σ₂) CNS Disorders, Cancer, Neuropathic PainSubstituted 4-benzylpiperidine derivatives exhibit high, nanomolar affinity for sigma receptors, with a slight preference for the σ₁ subtype. acs.org
Opioid Receptors (μ-opioid) Pain ManagementBenzylpiperidine derivatives have been designed as dual-acting μ-opioid receptor agonists and sigma-1 receptor antagonists to create potent analgesics with potentially fewer side effects. nih.gov
Cholinesterases (AChE/BuChE) Alzheimer's DiseaseThe N-benzylpiperidine scaffold, present in the drug Donepezil, is a key feature for cholinesterase inhibitors. Rational design based on this structure has led to new potent dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov
5-alpha-reductase Benign Prostatic HyperplasiaN-substituted piperidine derivatives have been synthesized and shown to inhibit 5-alpha-reductase isozymes. nih.gov
Monoamine Transporters Stimulants, Antidepressants4-Benzylpiperidine acts as a monoamine releasing agent with high selectivity for dopamine (B1211576) and norepinephrine (B1679862) over serotonin (B10506). wikipedia.org

The combination of the piperidine ring, a known pharmacophore for CNS targets, with a fluorinated benzyl group makes this compound a promising lead structure for the development of new therapeutics across multiple disease areas.

Analysis of Patent Literature Relevant to Academic Synthesis and Applications

The patent landscape for benzylpiperidine derivatives is extensive, reflecting their significant commercial and therapeutic interest. While patents specifically claiming this compound are not prominent, numerous patents protect broader classes of related compounds, their synthesis, and their applications. Analysis of this literature provides insight into established synthetic routes and key therapeutic targets.

Patent NumberTitle/SubjectGeneral Structure/ScopeRelevance and Application
US3161644A 1-benzyl-4-substituted piperidinesCovers 1-benzyl-4-R'-4-NHR piperidines, where R can be cyano or carbamoyl (B1232498) and NHR represents various amino groups.Describes foundational synthesis methods starting from a piperidone-4 or 4-hydroxypiperidine, introducing cyano and amino groups at the 4-position. google.com
US7368463B2 Substituted 4-amino-1-benzylpiperidine (B41602) compoundsFocuses on 4-amino-1-benzylpiperidine derivatives as muscarinic receptor antagonists.Claims compounds useful for treating conditions like overactive bladder and irritable bowel syndrome, highlighting the M₂/M₃ receptor selectivity of this class. google.com
EP3666757A1 Process for preparing a piperidin-4-oneDetails processes for preparing various substituted piperidin-4-ones, which are key intermediates.Provides methods for synthesizing precursors to many benzylpiperidine drugs, noting their importance as building blocks for fentanyl, haloperidol, and others. googleapis.com

The patent literature underscores the industrial importance of the benzylpiperidine scaffold. Synthetic methods frequently begin with a pre-formed piperidine ring, often a piperidone, which is then elaborated. googleapis.comgoogle.com For instance, the synthesis of 4-arylpiperidines can be achieved from 1-benzyl-4-piperidone through methods like the Shapiro reaction. researchgate.net These established strategies could be readily adapted for the large-scale synthesis of this compound and its derivatives. The therapeutic applications claimed in these patents are predominantly in the CNS space, reinforcing the pharmacological potential discussed in the previous section.

Q & A

Q. What methodologies evaluate this compound as a corrosion inhibitor?

  • Methodology : Perform electrochemical impedance spectroscopy (EIS) in 0.1M HCl. Calculate inhibition efficiency (%IE) using: %IE = \frac{R_{ct}(inh) - R_{ct}}{R_{ct}(inh)} \times 100

    where RctR_{ct} is charge-transfer resistance. Molecular dynamics simulations can model adsorption on Fe surfaces, with binding energies >−150 kJ/mol indicating strong inhibition .

Q. How can AI-driven approaches design novel derivatives with enhanced pharmacokinetic properties?

  • Methodology : Use generative adversarial networks (GANs) trained on ChEMBL datasets to propose derivatives. Filter candidates via MedChem Designer™ for Lipinski’s rule compliance. Predict ADMET properties (e.g., CYP3A4 inhibition risk) with DeepChem. For example, adding methyl groups to the piperidine ring reduces metabolic clearance .

Q. How to resolve contradictions in reported synthetic routes for this compound?

  • Methodology : Compare protocols from independent studies (e.g., solvent polarity, catalyst loading). Replicate reactions under controlled conditions (e.g., inert atmosphere, anhydrous solvents). Use LC-MS to identify side products (e.g., over-alkylation). For instance, conflicting yields (50% vs. 70%) may arise from trace moisture degrading intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.